3,4-Dimethylphenyl 5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,2-oxazole-3-carboxylate
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Overview
Description
3,4-Dimethylphenyl 5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,2-oxazole-3-carboxylate is a complex organic compound that features a unique combination of aromatic and heterocyclic structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Dimethylphenyl 5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,2-oxazole-3-carboxylate typically involves multiple steps:
Formation of the 2,3-dihydro-1,4-benzodioxin ring: This can be achieved by the cyclization of catechol derivatives with appropriate dihalides under basic conditions.
Synthesis of the oxazole ring: This involves the condensation of an α-haloketone with a nitrile in the presence of a base.
Coupling reactions: The final step involves the esterification of the oxazole carboxylic acid with the 3,4-dimethylphenol derivative under acidic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the aromatic rings, leading to the formation of quinones.
Reduction: Reduction reactions can target the oxazole ring, potentially leading to the formation of amines.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl and benzodioxin rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are typically used.
Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are used under controlled conditions.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and reduced heterocycles.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
3,4-Dimethylphenyl 5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,2-oxazole-3-carboxylate has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel organic materials with specific electronic properties.
Biological Studies: It is used in studies related to enzyme inhibition and receptor binding due to its complex structure.
Mechanism of Action
The mechanism by which 3,4-Dimethylphenyl 5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,2-oxazole-3-carboxylate exerts its effects involves interaction with specific molecular targets:
Molecular Targets: Enzymes such as cyclooxygenase and receptors involved in cell signaling pathways.
Pathways Involved: The compound can modulate pathways related to inflammation and cell proliferation, making it a potential candidate for anti-inflammatory and anticancer therapies.
Comparison with Similar Compounds
Similar Compounds
2,3-Dihydro-1,4-benzodioxin derivatives: These compounds share the benzodioxin ring and have similar electronic properties.
Oxazole derivatives: Compounds with the oxazole ring are often studied for their biological activities.
Uniqueness
3,4-Dimethylphenyl 5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,2-oxazole-3-carboxylate is unique due to the combination of the benzodioxin and oxazole rings, which imparts distinct chemical and biological properties not commonly found in other compounds.
Properties
Molecular Formula |
C20H17NO5 |
---|---|
Molecular Weight |
351.4 g/mol |
IUPAC Name |
(3,4-dimethylphenyl) 5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,2-oxazole-3-carboxylate |
InChI |
InChI=1S/C20H17NO5/c1-12-3-5-15(9-13(12)2)25-20(22)16-11-18(26-21-16)14-4-6-17-19(10-14)24-8-7-23-17/h3-6,9-11H,7-8H2,1-2H3 |
InChI Key |
XPSLJTUYMDGLSL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)OC(=O)C2=NOC(=C2)C3=CC4=C(C=C3)OCCO4)C |
Origin of Product |
United States |
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